molecular formula C10H9N3O B1280435 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one CAS No. 24912-36-5

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1280435
CAS No.: 24912-36-5
M. Wt: 187.2 g/mol
InChI Key: UEEQRBYTUCRSIL-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an aminophenyl group attached to a dihydropyridazinone ring

Scientific Research Applications

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

While specific future directions for “6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one” are not available, research into similar compounds is ongoing. For example, tisotumab vedotin, an antibody-drug conjugate, was recently granted FDA accelerated approval for recurrent or metastatic cervical cancer . More than 30 antibody-drug conjugates targeting 20 biomarkers are being tested in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 3-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Nitrophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a nitro group instead of an amino group.

    6-(3-Methylphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of an amino group.

    6-(3-Chlorophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a chloro group instead of an amino group.

Uniqueness

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the amino group can enhance binding affinity and specificity to biological targets.

Properties

IUPAC Name

3-(3-aminophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQRBYTUCRSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462955
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24912-36-5
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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